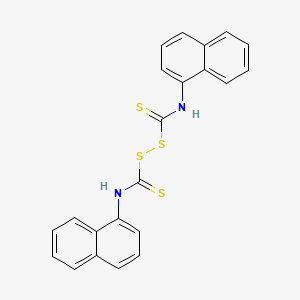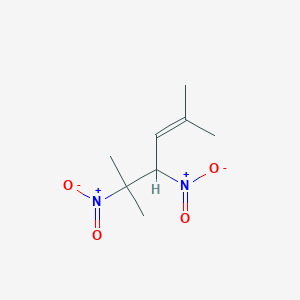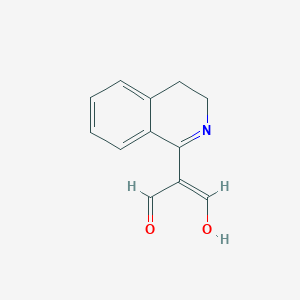
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- typically involves the use of the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. In this reaction, a phenylethanol derivative is reacted with a nitrile in the presence of a Lewis acid, such as trifluoromethanesulfonic anhydride (Tf2O), to form the desired isoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored as a method to enhance reaction rates and reduce reaction times .
化学反応の分析
Types of Reactions
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
作用機序
The mechanism of action of Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to disrupt the biological membrane systems of certain pathogens, leading to their inhibition .
類似化合物との比較
Similar Compounds
- (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- Chrysogeside D
Uniqueness
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with potential therapeutic applications .
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
(Z)-2-(3,4-dihydroisoquinolin-1-yl)-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C12H11NO2/c14-7-10(8-15)12-11-4-2-1-3-9(11)5-6-13-12/h1-4,7-8,14H,5-6H2/b10-7+ |
InChIキー |
UAJSARPDUFJUQS-JXMROGBWSA-N |
異性体SMILES |
C1CN=C(C2=CC=CC=C21)/C(=C/O)/C=O |
正規SMILES |
C1CN=C(C2=CC=CC=C21)C(=CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
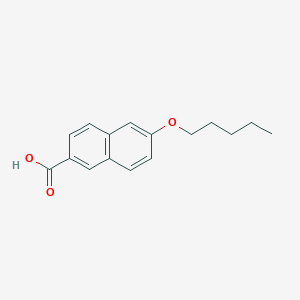
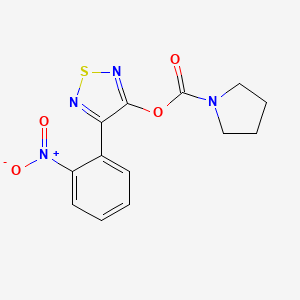
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
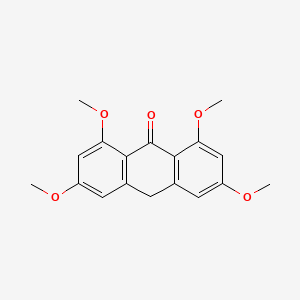
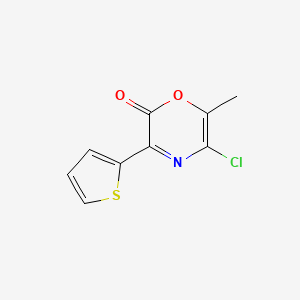

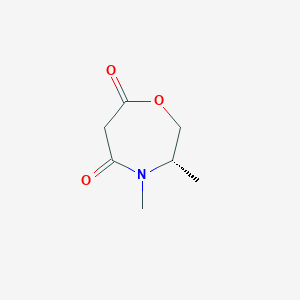
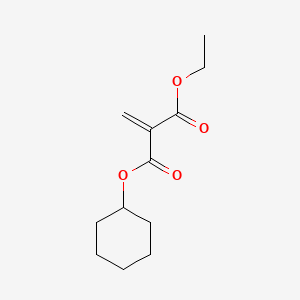
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)

